6-(Pyridin-4-YL)furo[2,3-D]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Pyridin-4-YL)furo[2,3-D]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound features a fused pyrimidine ring system, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-4-YL)furo[2,3-D]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-aminopyridine with a furan derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-(Pyridin-4-YL)furo[2,3-D]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Halogenated derivatives can be used as starting materials, with nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-(Pyridin-4-YL)furo[2,3-D]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.
Medicine: Explored for its anticancer properties, as it can inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(Pyridin-4-YL)furo[2,3-D]pyrimidin-4-amine involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another fused pyrimidine derivative with similar biological activities.
Pyrido[2,3-d]pyrimidine: Known for its potential as a protein kinase inhibitor.
Quinazoline: A well-known scaffold in medicinal chemistry with diverse biological activities.
Uniqueness
6-(Pyridin-4-YL)furo[2,3-D]pyrimidin-4-amine stands out due to its unique combination of pyridine and furan rings, which contribute to its distinct chemical properties and potential for selective inhibition of specific molecular targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
1196154-98-9 |
---|---|
Molecular Formula |
C11H8N4O |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
6-pyridin-4-ylfuro[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H8N4O/c12-10-8-5-9(7-1-3-13-4-2-7)16-11(8)15-6-14-10/h1-6H,(H2,12,14,15) |
InChI Key |
HBJCQFVHSOTNLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC3=C(N=CN=C3O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.